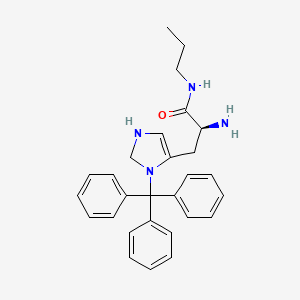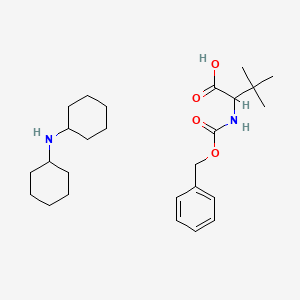
3-morpholin-4-yl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-yl-2H-1,2,4-triazin-5-one is a heterocyclic compound that contains a morpholine ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one typically involves the reaction of morpholine with a triazine derivative under specific conditions. One common method involves the condensation of morpholine with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
3-Morpholin-4-yl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit its replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-1,3,5-triazine: Similar in structure but with different substituents on the triazine ring.
4-Methylpiperidin-1-yl-1,3,5-triazine: Contains a piperidine ring instead of a morpholine ring.
Tetrazole-containing triazines: These compounds have a tetrazole ring in addition to the triazine ring.
Uniqueness
3-Morpholin-4-yl-2H-1,2,4-triazin-5-one is unique due to its specific combination of the morpholine and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H10N4O2/c12-6-5-8-10-7(9-6)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,10,12) |
InChI Key |
VMWURIRXRJRMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

